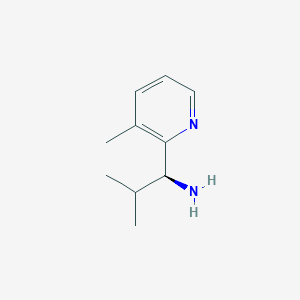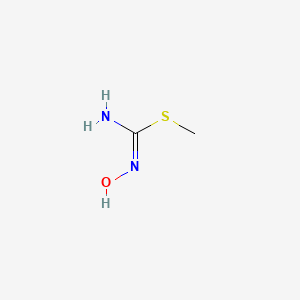
methyl N'-hydroxycarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-MethylN’-hydroxycarbamimidothioate is an organic compound characterized by the presence of a hydroxycarbamimidothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-MethylN’-hydroxycarbamimidothioate typically involves the reaction of methyl isothiocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of (E)-MethylN’-hydroxycarbamimidothioate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-MethylN’-hydroxycarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-MethylN’-hydroxycarbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-MethylN’-hydroxycarbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isothiocyanate: A precursor in the synthesis of (E)-MethylN’-hydroxycarbamimidothioate.
Hydroxylamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of (E)-MethylN’-hydroxycarbamimidothioate.
Uniqueness
(E)-MethylN’-hydroxycarbamimidothioate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C2H6N2OS |
|---|---|
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
methyl N'-hydroxycarbamimidothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(3)4-5/h5H,1H3,(H2,3,4) |
InChI-Schlüssel |
AFYQJVRKOISPQO-UHFFFAOYSA-N |
Isomerische SMILES |
CS/C(=N/O)/N |
Kanonische SMILES |
CSC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





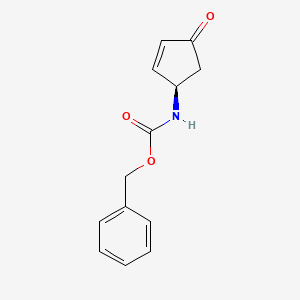

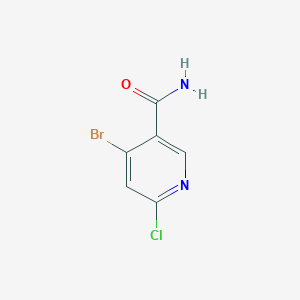
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
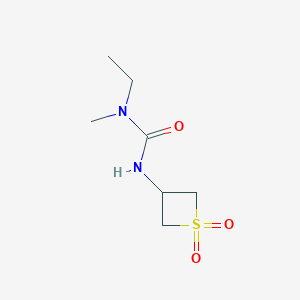


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

